Boc-Glu-NH2

Descripción general

Descripción

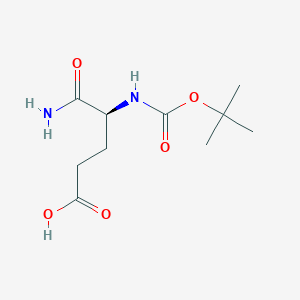

Boc-Glu-NH2, also known as tert-butoxycarbonyl-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a protected form of glutamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step organic synthesis to prevent unwanted reactions at the amino site.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Glu-NH2 typically involves the protection of the amino group of glutamine with a tert-butoxycarbonyl group. The process generally includes the following steps:

Activation of Boc Anhydride: Boc anhydride is activated using a base such as triethylamine.

Reaction with Glutamine: The activated Boc anhydride reacts with the amino group of glutamine to form this compound.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar principles but with optimized conditions for higher yields and purity. Continuous flow reactors and automated synthesis machines are often employed to ensure consistent production.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the Boc group is replaced by other protective groups or functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield free glutamine.

Coupling Reactions: this compound is often used in peptide coupling reactions where it reacts with other amino acids to form peptide bonds.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for deprotection of the Boc group.

Dicyclohexylcarbodiimide (DCC): Commonly used as a coupling agent in peptide synthesis.

Bases: Such as triethylamine, used to activate Boc anhydride.

Major Products:

Free Glutamine: Obtained after deprotection of this compound.

Peptides: Formed when this compound is used in peptide synthesis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Boc-Glu-NH2 is primarily utilized as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structural features allow it to serve as a building block for more complex molecules.

Case Study: Peptide Synthesis

A notable application is in the synthesis of peptide-based drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, this compound has been used in the synthesis of curcumin derivatives that exhibit binding affinity to amyloid beta fibrils, which are implicated in Alzheimer’s disease. The modification of curcumin with this compound significantly enhanced its solubility and binding properties, making it a promising candidate for therapeutic development against Alzheimer's disease .

Bioconjugation

This compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Example: Drug Delivery Systems

In a study focusing on drug delivery, this compound was conjugated with nanoparticles to improve the targeting of therapeutic agents to specific cells. The amino group of this compound facilitates the attachment of various functional groups that enhance cellular uptake and specificity .

Material Science

The compound is also used in the development of new materials, particularly those involving polymer chemistry.

Research Insight: Polymer Development

Research has demonstrated that this compound can be incorporated into polymer matrices to create responsive materials that can release drugs in a controlled manner. These polymers are designed to respond to physiological conditions, such as pH changes, which can trigger drug release at targeted sites within the body .

Analytical Chemistry

This compound serves as a standard in analytical methods for quantifying amino acids and peptides.

Application: Chromatography

In chromatography techniques, this compound is used as a reference compound due to its known retention time and behavior under various conditions. This application aids in the accurate quantification of other amino acids and peptides in complex biological samples .

Structural Biology

The compound plays a role in structural biology studies by serving as a building block for peptide mimetics.

Example: Peptide Mimetics

This compound has been utilized to create peptide mimetics that can stabilize protein structures or inhibit protein-protein interactions critical in various biological processes. These mimetics are valuable tools for probing biological functions and developing new therapeutic strategies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for bioactive peptide synthesis; enhances drug properties |

| Bioconjugation | Attaches biomolecules for targeted delivery systems |

| Material Science | Incorporation into polymers for controlled drug release |

| Analytical Chemistry | Standard for chromatography; aids in quantifying amino acids |

| Structural Biology | Building block for peptide mimetics; stabilizes protein structures |

Mecanismo De Acción

The primary role of Boc-Glu-NH2 is to serve as a protected form of glutamine in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. When the Boc group is removed under acidic conditions, the free amino group of glutamine is available for further reactions, such as peptide bond formation.

Molecular Targets and Pathways: this compound itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can target various proteins and pathways depending on their sequence and structure.

Comparación Con Compuestos Similares

Fmoc-Glu-NH2: Another protected form of glutamine where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Cbz-Glu-NH2: A protected form of glutamine with a carbobenzoxy (Cbz) group.

Comparison:

Boc-Glu-NH2 vs. Fmoc-Glu-NH2: this compound is typically used in peptide synthesis where mild acidic conditions are preferred for deprotection, while Fmoc-Glu-NH2 is used when basic conditions are preferred.

This compound vs. Cbz-Glu-NH2: this compound offers easier deprotection under mild acidic conditions compared to Cbz-Glu-NH2, which requires stronger acidic conditions for deprotection.

This compound stands out due to its stability and ease of deprotection, making it a popular choice in peptide synthesis.

Actividad Biológica

Boc-Glu-NH2, or N-tert-butoxycarbonyl-L-glutamic acid amide, is a derivative of glutamic acid that has garnered attention in various biological and medicinal chemistry studies. Its structural attributes and modifications allow it to participate in numerous biochemical pathways and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the following chemical formula:

- Molecular Formula : C10H18N2O5

- CAS Number : 18800-74-3

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications.

1. Enzymatic Interactions

This compound has been studied for its interactions with various enzymes. For instance, it serves as a substrate for proteases and other enzymes involved in peptide synthesis. The presence of the Boc group allows for selective reactions that can be utilized in synthetic biology to create peptide libraries or to study enzyme kinetics.

Table 1: Enzymatic Activity of this compound

| Enzyme | Substrate Used | Activity Observed |

|---|---|---|

| Trypsin | This compound | Effective cleavage |

| EcGadB | L-Glu-γ-PH | Decarboxylation efficiency |

| Dipeptidyl Peptidase IV (DPP IV) | This compound | Inhibition observed |

2. Pharmacological Potential

This compound has shown potential in pharmacological applications, particularly as a building block for drug design. Its ability to mimic natural peptides makes it a candidate for developing therapeutics targeting specific receptors.

- Case Study : In a study involving glucagon-like peptide-1 (GLP-1) analogues, modifications similar to those found in this compound enhanced the stability and efficacy of the peptides against enzymatic degradation by DPP IV, thus prolonging their action in glucose metabolism regulation .

3. Immunological Applications

Research indicates that this compound may have immunomodulatory effects. In particular, it has been investigated for its role in enhancing immune responses when used in conjunction with adjuvants.

- Findings : A study demonstrated that derivatives of this compound could stimulate both humoral and cellular immune responses, suggesting its potential as an adjuvant in vaccine formulations .

Synthesis and Derivatives

The synthesis of this compound typically involves protecting the carboxylic acid group of glutamic acid with a Boc group followed by amide formation. This synthetic route allows for the production of various derivatives that can further explore biological activities.

Table 2: Synthesis Pathways for this compound Derivatives

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Boc-Glu-OH | Deprotection with TFA | Peptide synthesis |

| Boc-Glu-(other amino acid) | Coupling reactions | Targeted drug delivery |

Propiedades

IUPAC Name |

(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(11)15)4-5-7(13)14/h6H,4-5H2,1-3H3,(H2,11,15)(H,12,16)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBDBBBJXGPIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the advantage of using potassium tert-butoxide in the described method for preparing Merrifield resin esters?

A1: The research paper states that using potassium tert-butoxide in conjunction with tert-butoxycarbonyl amino acid and chloromethylated resin beads in dimethylsulfoxide at 80°C for 30 minutes produces resin esters "suitable for solid-phase peptide synthesis" []. This method is considered advantageous due to its speed, avoidance of racemization, and lack of complications from quaternization side reactions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.